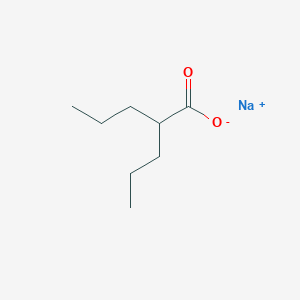
sodium;2-propylpentanoate
Overview
Description
4-Carboxyphenylboronic acid: (sodium;2-propylpentanoate) is a boronic acid derivative with the molecular formula C7H7BO4 and a molecular weight of 165.94 g/mol . It is commonly used in organic synthesis, particularly in Suzuki coupling reactions, due to its ability to form stable covalent bonds with diols and other molecules containing hydroxyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: : 4-Carboxyphenylboronic acid can be synthesized through various methods. One common approach involves the reaction of phenylboronic acid with carbon dioxide under specific conditions to introduce the carboxyl group . Another method includes the use of halogenated hydrocarbons and N-protective indole in a C-H alkylation reaction catalyzed by manganese .
Industrial Production Methods: : Industrial production of 4-carboxyphenylboronic acid typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: : 4-Carboxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form phenylboronic acid derivatives.
Substitution: It participates in substitution reactions, particularly in Suzuki coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Palladium catalysts are commonly used in Suzuki coupling reactions.
Major Products Formed
Oxidation: Quinones.
Reduction: Phenylboronic acid derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
4-Carboxyphenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: It is used in the development of sensors for detecting biological molecules such as glucose.
Medicine: It is explored for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: It is used in the production of polymers and materials with specific properties
Mechanism of Action
The mechanism of action of 4-carboxyphenylboronic acid involves its ability to form reversible covalent bonds with diols and other hydroxyl-containing molecules. This property makes it useful in various applications, including the development of sensors and drug delivery systems. The molecular targets and pathways involved include interactions with enzymes and receptors that contain hydroxyl groups .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar structure but lacks the carboxyl group.
4-Methylphenylboronic acid: Similar structure with a methyl group instead of a carboxyl group.
4-Hydroxyphenylboronic acid: Similar structure with a hydroxyl group instead of a carboxyl group
Uniqueness: : 4-Carboxyphenylboronic acid is unique due to its carboxyl group, which enhances its reactivity and allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it particularly valuable in organic synthesis and various industrial applications .
Properties
IUPAC Name |
sodium;2-propylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2.Na/c1-3-5-7(6-4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQFSUDEHCCHBT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(CCC)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


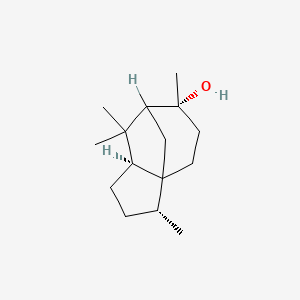

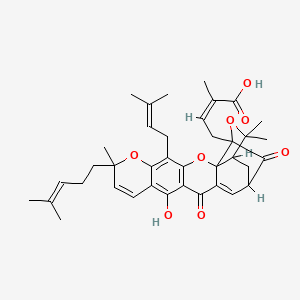
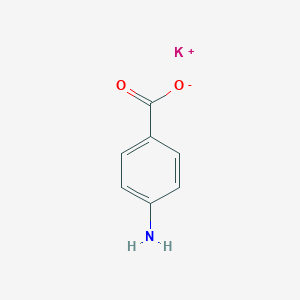
![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)-](/img/structure/B7790451.png)
![sodium;(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7790455.png)
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid](/img/structure/B7790462.png)
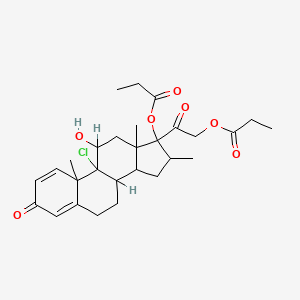
![sodium;(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7790501.png)
![[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B7790502.png)

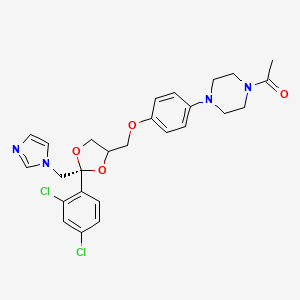
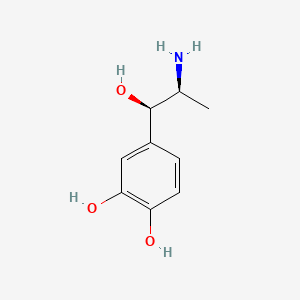
![3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol;hydron;chloride](/img/structure/B7790540.png)
